molecular formula C10H10N4O2 B3748787 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3748787
M. Wt: 218.21 g/mol
InChI Key: BCQLLAQLHGKDGV-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

    Pyridin-4-ylmethyl Group Introduction: The pyridin-4-ylmethyl group can be introduced through alkylation reactions, using pyridin-4-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ammonia, amines, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with the pyridinyl group at a different position.

    6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Another positional isomer with different biological activities.

    6-amino-1-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, which may affect its reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQLLAQLHGKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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